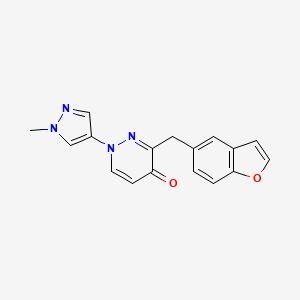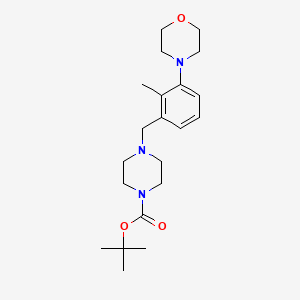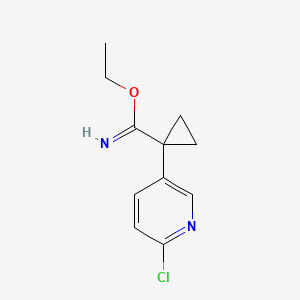
Ethyl 7-(4-bromobutoxy)chromane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane in the presence of anhydrous potassium carbonate and triethylamine . The reaction is carried out in a suitable solvent, such as dry acetone, under reflux conditions. The product is then purified through standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The chromene ring can be oxidized to form different derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted chromene derivatives.
Oxidation: Formation of chromene-2,3-dione derivatives.
Reduction: Formation of 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-methanol.
Aplicaciones Científicas De Investigación
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its potential in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can facilitate binding to active sites, while the chromene core can interact with hydrophobic pockets. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-(4-Bromobutoxy)-2H-chromen-2-one: A closely related compound with similar synthetic routes and applications.
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril: Another compound with a similar structure, used as an intermediate in the synthesis of aripiprazole.
Uniqueness
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is unique due to its specific ester functional group, which can be further modified to create a variety of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and drug development.
Propiedades
Fórmula molecular |
C16H21BrO4 |
|---|---|
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C16H21BrO4/c1-2-19-16(18)14-8-6-12-5-7-13(11-15(12)21-14)20-10-4-3-9-17/h5,7,11,14H,2-4,6,8-10H2,1H3 |
Clave InChI |
PSNDHWSJUFHQFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


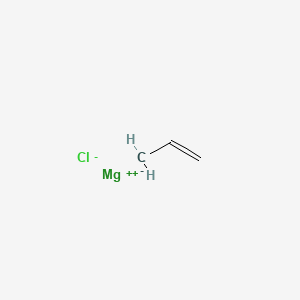
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13885660.png)
![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)

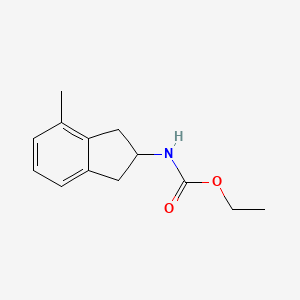
![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
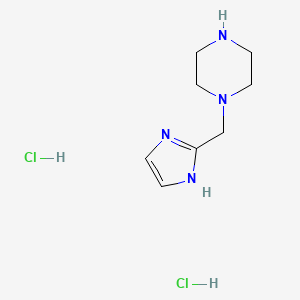
![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)
